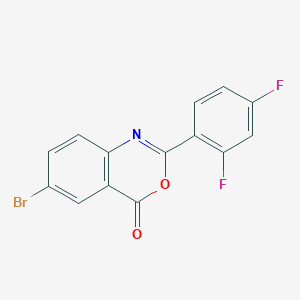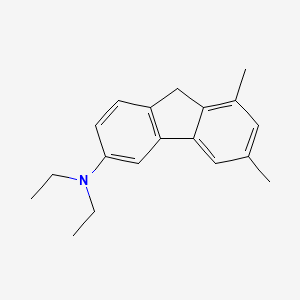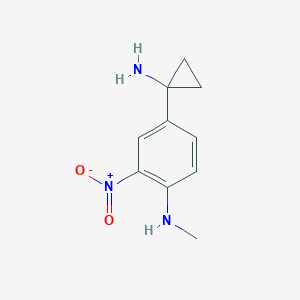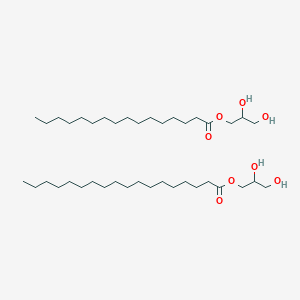![molecular formula C35H30N2O3 B13783936 Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]- CAS No. 68134-60-1](/img/structure/B13783936.png)
Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 9-(diethylamino)-4-[(phenylmethyl)amino]- is a complex organic compound with a unique spiro structure. This compound is known for its potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. The spiro structure imparts unique photophysical and chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 9-(diethylamino)-4-[(phenylmethyl)amino]- typically involves a multi-step process. One common method includes the following steps:
Formation of the xanthene core: This can be achieved through a gold(I)-catalyzed Michael addition followed by a 6-endo-trig cyclization and aromatization cascade.
Introduction of the spiro structure: This step involves the formation of the spiro linkage through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 9-(diethylamino)-4-[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 9-(diethylamino)-4-[(phenylmethyl)amino]- has several scientific research applications:
Materials Science: Used as a hole-transport material in perovskite solar cells due to its excellent charge transport properties.
Organic Electronics: Employed in organic light-emitting diodes (OLEDs) as a host material for phosphorescent emitters.
Medicinal Chemistry: Investigated for its potential as a fluorescent probe in biological imaging and as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 9-(diethylamino)-4-[(phenylmethyl)amino]- involves its interaction with specific molecular targets. In the context of organic electronics, it functions as a hole-transport material by facilitating the movement of positive charges through its conjugated structure. In biological applications, its fluorescence properties are utilized for imaging, where it binds to specific biomolecules and emits light upon excitation.
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Another spiro compound used in organic electronics.
Benzo[a]acridin-12(7H)-one: Shares a similar core structure and is used in medicinal chemistry.
Uniqueness
Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 9-(diethylamino)-4-[(phenylmethyl)amino]- is unique due to its specific functional groups and spiro structure, which impart distinct photophysical properties and make it suitable for specialized applications in materials science and biology.
Properties
CAS No. |
68134-60-1 |
|---|---|
Molecular Formula |
C35H30N2O3 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
4'-(benzylamino)-9'-(diethylamino)spiro[2-benzofuran-3,12'-benzo[a]xanthene]-1-one |
InChI |
InChI=1S/C35H30N2O3/c1-3-37(4-2)24-17-19-29-32(21-24)39-31-20-18-25-26(14-10-16-30(25)36-22-23-11-6-5-7-12-23)33(31)35(29)28-15-9-8-13-27(28)34(38)40-35/h5-21,36H,3-4,22H2,1-2H3 |
InChI Key |
PVZPAVABUGTGQO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC6=C5C=CC=C6NCC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


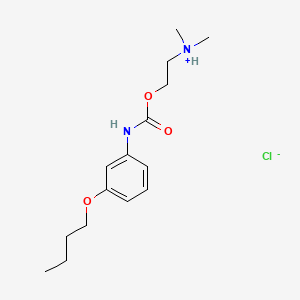

![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)

![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
